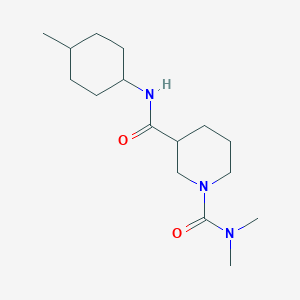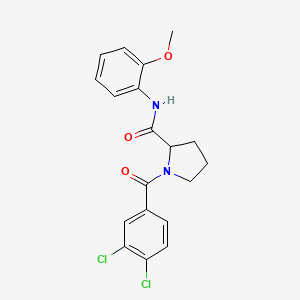
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied due to its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
Mécanisme D'action
The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide binds to a specific site on the NMDA receptor, known as the PCP binding site, and blocks the channel through which calcium ions enter the cell. This leads to a disruption of the normal functioning of the NMDA receptor, resulting in a variety of downstream effects on neuronal signaling and plasticity.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These include hyperactivity, stereotypic behavior, impaired learning and memory, and altered sensory perception. Additionally, this compound has been shown to induce neuronal cell death in certain brain regions, particularly the hippocampus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide in lab experiments is its ability to produce a state of dissociative anesthesia in animals, which can be useful for certain types of studies. However, there are also several limitations to using this compound. For example, it has a relatively short half-life, which can make it difficult to maintain a consistent level of NMDA receptor blockade over time. Additionally, the effects of this compound can be highly variable depending on the dose and route of administration, which can make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of this compound in combination with other compounds, such as antidepressants or antipsychotics, to explore potential synergistic effects. Additionally, there is growing interest in the use of NMDA receptor antagonists as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Further research in these areas could help to elucidate the potential therapeutic applications of this compound and other NMDA receptor antagonists.
Conclusion
In conclusion, this compound is a non-competitive antagonist of the NMDA receptor that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. This compound has been shown to induce a state of dissociative anesthesia in animals and produce a range of biochemical and physiological effects. While there are several limitations to using this compound in lab experiments, there are also several potential future directions for research in this area. By continuing to explore the mechanisms and potential therapeutic applications of this compound, we may be able to develop new treatments for a variety of neurological and psychiatric disorders.
Méthodes De Synthèse
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide is synthesized through a multistep process that involves the reaction of 1-methylpiperidine with 4-methylcyclohexanone to form 1-(4-methylcyclohexyl)piperidine. This intermediate is then reacted with dimethylamine and phosgene to form the final product, this compound.
Applications De Recherche Scientifique
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide has been widely used in scientific research to study the role of the NMDA receptor in various neurological and psychiatric disorders. This compound has been shown to induce a state of dissociative anesthesia in animals, making it a useful tool for studying the effects of NMDA receptor blockade on behavior and cognition.
Propriétés
IUPAC Name |
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-6-8-14(9-7-12)17-15(20)13-5-4-10-19(11-13)16(21)18(2)3/h12-14H,4-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOALWTRBWCXGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)


![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)

